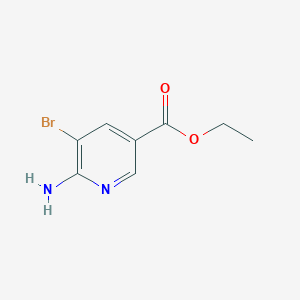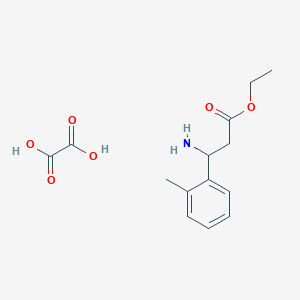
Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate
Descripción general
Descripción
Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is a compound that contains an indole nucleus. Indole is a significant heterocyclic system in natural products and drugs . This compound is also known as 1H-Indole-3-acetic acid, ethyl ester, and has a molecular formula of C12H13NO2 . It is also referred to by other names such as Ethyl β-indolylacetate, Ethyl indol-3-ylacetate, Ethyl indole-3-acetate, Ethyl 3-indoleacetate, Ethyl 3-indolylacetate, and Ethyl 1H-indol-3-ylacetate .
Synthesis Analysis
The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives are significant because of their wide spectrum of biological activities . They are known to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate and its derivatives have been synthesized and structurally characterized through various methods. For instance, the synthesis of ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene} butanoate, a related compound, was achieved using 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate. The compound's structure was confirmed using elemental analysis, IR, 1H-NMR, mass spectral, and X-ray data (Farghaly & Gomha, 2012).
Anticancer Potential
Certain derivatives of this compound have shown significant activity against cancer cell lines. For example, ethyl 3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propanoates displayed substantial activity against HT-29 colon cancer cell line and moderate activity against leukemia K562 cell line. One compound exhibited notable antiproliferative activity against leukemia K562 with an IC50 value of 9.44 ± 0.02 μM (Abdel‐Aziz et al., 2013).
Polymorphism Studies
Research on polymorphic forms of derivatives of this compound has been conducted, providing insights into their physical and chemical properties. For instance, two polymorphic forms of a pharmaceutical compound were studied using spectroscopic and diffractometric techniques, revealing subtle structural differences (Vogt et al., 2013).
Photochemical Applications
This compound derivatives have been used in photochemical applications. For instance, the synthesis of benzo[a]carbazoles was achieved through oxidative photocyclization of ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates, showcasing the compound's utility in organic synthesis (Li et al., 2015).
Inhibition of Urease Enzyme
Ethyl 4-(1H-indol-3-yl)butanoate, a related compound, was synthesized and found to be a potent inhibitor of the urease enzyme. It showed significant inhibitory potential in vitro, indicating its potential application in therapeutic drug design (Nazir et al., 2018).
Bioanalytical Method Development
A novel molecule, ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, was developed with potent acetylcholinesterase inhibition property. A rapid and selective RP-HPLC bioanalytical method for its quantitative measurement was established, demonstrating the compound's potential in drug development (Nemani et al., 2018).
Mecanismo De Acción
Target of Action
Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known for their broad-spectrum biological activities . They interact with their targets, leading to various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . They have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Indole derivatives are known for their diverse biological activities, which can result in various molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of indole derivatives .
Safety and Hazards
While specific safety and hazard information for Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate is not available in the search results, it is generally recommended to avoid breathing mist, gas or vapours of similar compounds. Contact with skin and eyes should be avoided and personal protective equipment should be used .
Direcciones Futuras
The future directions for research on Ethyl 3-(1h-indol-3-yl)-3-oxopropanoate and similar compounds could involve the development of new methods of synthesis . Given the diverse pharmacological properties of indole derivatives, there is potential for these compounds to be explored for newer therapeutic possibilities .
Análisis Bioquímico
Biochemical Properties
These interactions can influence biochemical reactions in various ways, such as enzyme inhibition or activation, changes in gene expression, and alterations in metabolic pathways .
Cellular Effects
Indole derivatives have been reported to influence cell function in several ways . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives can interact with various enzymes and cofactors and can influence metabolic flux or metabolite levels
Propiedades
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)7-12(15)10-8-14-11-6-4-3-5-9(10)11/h3-6,8,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQVISRKOOQTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

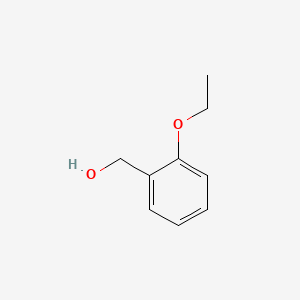
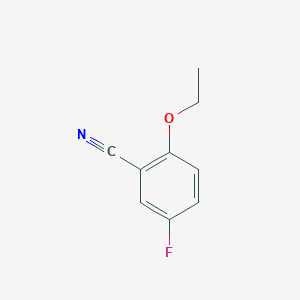
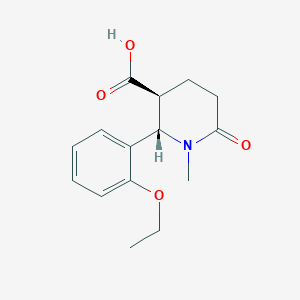
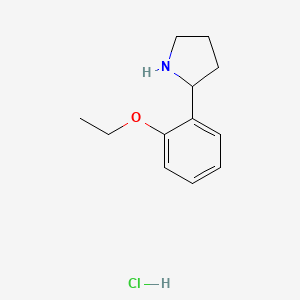


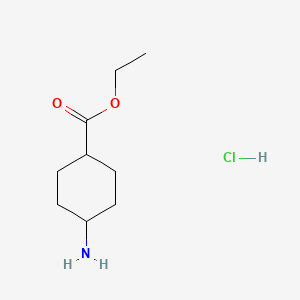
![Ethyl 3-amino-3-[4-(pentyloxy)phenyl]propanoate hydrochloride](/img/structure/B3021187.png)
![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate hydrochloride](/img/structure/B3021188.png)

